N-(4-(benzyloxy)phenyl)-4-(thiazol-2-yloxy)benzamide - 2034607-71-9

N-(4-(benzyloxy)phenyl)-4-(thiazol-2-yloxy)benzamide

Catalog Number: EVT-3007066
CAS Number: 2034607-71-9
Molecular Formula: C23H18N2O3S
Molecular Weight: 402.47
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Mechanism of Action
  • Inhibition of p38 MAP kinase: A series of 4-phenyl-5-pyridyl-1,3-thiazoles displayed potent inhibitory activity against p38 MAP kinase, a crucial enzyme involved in inflammatory responses [ [] ].
  • Adenosine receptor antagonism: Thiazole and thiadiazole analogues have shown promising results as adenosine receptor antagonists [ [] ].
  • Anticancer activity: Compounds containing benzamide and thiazole moieties have exhibited anticancer activity by targeting the Hec1/Nek2 mitotic pathway [ [] ].
Applications
  • Drug Discovery: As a benzamide derivative, it holds potential for drug discovery, particularly in areas where p38 MAP kinase inhibition [ [] ], adenosine receptor antagonism [ [] ], or Hec1/Nek2 pathway targeting [ [] ] are desired.

N-(4-Methyl-3-phenyl-2,3-dihydro-1,3-thia­zol-2-yl­idene)benzamide

Compound Description: N-(4-Methyl-3-phenyl-2,3-dihydro-1,3-thia­zol-2-yl­idene)benzamide is a thiazole derivative. A study reported its geometric parameters, finding them to be within normal ranges. The research also revealed that the phenyl ring in the compound is twisted by 68.22 (7)° out of the plane of the heterocycle.

N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide

Compound Description: N-[4-(1,3-Benzothiazol-2-ylcarbamoyl)phenyl]pyrazine-2-carboxamide is a compound featuring a benzothiazole ring system linked to a pyrazine-2-carboxamide group via a phenyl ring. It was synthesized and characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, FT-IR, and mass spectroscopy. This compound exhibited promising antibacterial and antifungal activities against Staphylococcus aureus, Klebsiella pneumonia, Escherichia coli, Candida albicans, and Aspergillus niger. Furthermore, it demonstrated anticancer activity against MDA-MB-231 breast cancer cells.

4-Fluoro-N-methyl-N-(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide (FIMX)

Compound Description: FIMX is a thiazole derivative with promising properties for use as a PET radioligand for imaging human brain metabotropic subtype 1 receptors (mGluR1). Studies in rhesus monkeys demonstrated its high brain radioactivity uptake, reflecting the expected distribution of mGluR1, particularly in the cerebellum. Pharmacological challenges confirmed that a significant proportion of radioactivity in the monkey brain was specifically and reversibly bound to mGluR1.

N-(3-alkyl-4-phenyl-3H-thiazol-2-ylidene)Benzamide Derivatives

Compound Description: These are a class of thiazole derivatives synthesized through a three-component, one-pot reaction involving phenacyl bromide, aroyl isothiocyanates, and primary amines.

4-Nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB)

Compound Description: NTB, a newly synthesized analogue of Nitazoxanide, demonstrated potent in vitro activity against Trypanosoma cruzi and Leishmania mexicana. Compared to the reference drugs benznidazole and pentamidine, NTB exhibited higher potency against these kinetoplastid parasites.

N-[4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide (TAK-715)

Compound Description: TAK-715 is a potent p38 mitogen-activated protein (MAP) kinase inhibitor developed as a potential drug for rheumatoid arthritis. This compound demonstrated potent inhibitory activity against p38α (IC50 = 7.1 nM) and exhibited significant efficacy in both in vitro and in vivo models, inhibiting lipopolysaccharide (LPS)-stimulated tumor necrosis factor-alpha (TNF-α) release.

N-{5-(4-methylphenyl)diazenyl-4-phenyl-1, 3-thiazol-2-yl}benzamide Derivatives

Compound Description: This series of compounds consists of various amides of 2-amino-5-(4-methylphenyl)-diazenyl-4-phenyl-1, 3-thiazole synthesized and characterized using standard spectroscopic methods. These compounds were evaluated for their antibacterial and antifungal activities.

N-(4-[2,4-dimethyl-phenyl]-thiazol-2-yl)-benzamide (INH1)

Compound Description: INH1 is a small molecule identified through chemical genetic screening as a specific disruptor of the Hec1/Nek2 interaction by binding directly to Hec1. This disruption leads to the reduction of kinetochore-bound Hec1 and global Nek2 protein levels, resulting in metaphase chromosome misalignment, spindle aberrations, and ultimately cell death. INH1 effectively inhibited the proliferation of various human breast cancer cell lines in vitro and significantly retarded tumor growth in a nude mouse model bearing xenografts derived from the human breast cancer line MDA-MB-468.

N-{4-[3-oxo-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl]-1,3-thiazol-2-yl}benzamide (F5254-0161)

Compound Description: F5254-0161 was identified as a potential modulator of Class II transactivator (CIITA), a master regulator of MHCII expression. It exhibits a strong interaction with CIITA-I, as revealed through molecular simulations using GROMACS.

N-(4-phenyl-1, 3-thiazol-2-yl) benzamides

Compound Description: This is a series of compounds synthesized from 2-amino-4-substituted phenylthiazoles and substituted benzoyl chlorides. These compounds were screened for anti-inflammatory activity, with N-(4-phenyl-1, 3-thiazol-2-yl) 4-chlorobenzamide (5c) and N-[4-(3-chlorophenyl)-1, 3-thiazol-2-yl]-3-trifluro methylbenzamide (5n) showing the most potent activity.

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-hydroxybenzamide (LUF5437) and N-(3-phenyl-1,2,4-thiadiazol-5-yl)-4-methoxybenzamide (LUF5417)

Compound Description: LUF5437 and LUF5417 are thiadiazole derivatives that act as potent and selective adenosine receptor antagonists. LUF5437 exhibits a K i value of 7 nM at the adenosine A 1 receptor, while LUF5417 shows a K i value of 82 nM at the adenosine A 3 receptor.

N-(3-phenyl-1,2,4-thiadiazol-5-yl)-trans-4-hydroxycyclohexanamide (VUF5472)

Compound Description: VUF5472 is a potent and highly selective adenosine A 1 antagonist with a K i value of 20 nM.

Benzamide , N-(3-benzylthio-1,2,4-thiadiazol-5-yl)-

Compound Description: This benzamide derivative, containing a thiadiazole ring with a benzylthio substituent, was identified in the methanolic extract of Trogoderma granarium through GC-MS analysis. [, ]

N-[4-(chloromethyl)benzoyl]-1,3-benzothiazol-2-amine

Compound Description: This compound was used as an intermediate in the synthesis of unreported thiouracil derivatives containing a benzothiazole moiety.

2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-N-((3-amino-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)phenyl)sulfonyl)-4-(4-((4ʹ-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1ʹ-biphenyl]-2-yl)methyl)piperazin-1-yl)benzamide (M30)

Compound Description: M30 is a nitro reduction metabolite of the B-cell lymphoma-2 (Bcl-2) protein inhibitor Venetoclax. It was found to be a significant metabolite of Venetoclax in humans.

4-[(10aR,11aS)-7-(4-chlorophenyl)-9,9-dimethyl-1,3,4,6,8,10,10a,11a-octahydropyrazino[2,1-b][1,3]benzoxazin-2-yl]-N-[3-nitro-4-(tetrahydropyran-4-ylmethylamino)phenyl]sulfonyl-2-(1H-pyrrolo[2,3-b]pyridin-5-yloxy)benzamide (M27)

Compound Description: M27 is a major metabolite of the B-cell lymphoma-2 (Bcl-2) protein inhibitor Venetoclax formed through enzymatic oxidation and cyclization. This metabolite is primarily formed by cytochrome P450 isoform 3A4 (CYP3A4).

4-(quanidino)-N-(pyradin-2-yl)benzamide hydrochloride

Compound Description: This compound is a protease inhibitor, specifically an anti-plasmin drug.

4-chloro-N-(2-{[5-trifluoromethyl)-2-pyridyl]sulfonyl}ethyl)benzamide (GSK3787)

Compound Description: GSK3787 is a peroxisome proliferator-activated receptor-β/δ (PPARβ/δ) antagonist. It effectively antagonizes PPARβ/δ activity in vivo, providing a new strategy to understand the functional role of this receptor as a potential therapeutic target for treating and preventing various diseases.

4-(2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamido)benzamide (ZINC5154833)

Compound Description: ZINC5154833 is a potential modulator of Class II transactivator (CIITA), demonstrating a strong interaction with CIITA-I.

N-[4-(anilinocarbonyl)phenyl]-2,4-dichlorobenzamide (ChemBridge ID5128535)

Compound Description: ChemBridge ID5128535, sharing a N-phenyl-2,4-dichlorobenzamide scaffold, was identified as a selective surrogate agonist for the orphan G protein–coupled receptor GPR27. It exhibits specificity for GPR27 over its closely related family members, GPR85 and GPR173, inducing β-arrestin 2 recruitment upon activation of GPR27 without detectable G protein activation.

2,4-dichloro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide (ChemBridge ID5217941)

Compound Description: ChemBridge ID5217941, sharing a N-phenyl-2,4-dichlorobenzamide scaffold, was identified as a selective surrogate agonist for the orphan G protein–coupled receptor GPR27. It exhibits specificity for GPR27 over its closely related family members, GPR85 and GPR173, inducing β-arrestin 2 recruitment upon activation of GPR27 without detectable G protein activation.

4-(4-Methyl-piperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl-thiazol-2-ylamino)-phenyl]-benzamide

Compound Description: This compound is a kinase inhibitor and the invention relates to a polymorph form of it and its process for the preparation.

Properties

CAS Number

2034607-71-9

Product Name

N-(4-(benzyloxy)phenyl)-4-(thiazol-2-yloxy)benzamide

IUPAC Name

N-(4-phenylmethoxyphenyl)-4-(1,3-thiazol-2-yloxy)benzamide

Molecular Formula

C23H18N2O3S

Molecular Weight

402.47

InChI

InChI=1S/C23H18N2O3S/c26-22(18-6-10-21(11-7-18)28-23-24-14-15-29-23)25-19-8-12-20(13-9-19)27-16-17-4-2-1-3-5-17/h1-15H,16H2,(H,25,26)

InChI Key

MLULYQZTAUDXDL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)OC4=NC=CS4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.